1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17837100
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2 |
| Standard InChI Key | DMAKMHPTNVVHFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(CC1O2)C3(CC3)N |
Introduction
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring attached to a 7-oxabicyclo[2.2.1]heptane moiety. This bicyclic amine exhibits intricate stereochemistry due to its multiple ring structures, contributing to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis.
Synthesis and Reactivity
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can involve various strategies, depending on the desired stereochemistry and yield requirements. The cyclopropane ring's reactivity can be influenced by the reaction environment and the presence of other functional groups.
Applications and Potential Uses
Given its unique structure, this compound may have applications in pharmaceutical research and organic synthesis. Interaction studies involving this compound could focus on understanding its potential therapeutic uses, such as binding to specific biological targets or participating in complex chemical reactions.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one | Bicyclic amine | Contains a dimethylamino group |
| 2-(Oxolan-2-yl)cyclopropan-1-amine | Bicyclic amine | Features an oxolane structure |
| Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Bicyclic ester | Contains dicarboxylate functionality |
| 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine | Bicyclic amine | Combines cyclopropane and 7-oxabicyclo[2.2.1]heptane moieties |
Research Findings and Future Directions
Research on 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine is ongoing, with a focus on its chemical reactivity and potential biological activity. Future studies may explore its interactions with biological systems and its utility in developing new pharmaceuticals or synthetic methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume